5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a central pyrrolidinone ring substituted with aryl, benzoyl, and heterocyclic groups. Key structural features include:
- 4-(4-Fluorobenzoyl) group: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.
- 1-(5-Methyl-1,3,4-thiadiazol-2-yl) substituent: A heterocyclic moiety known for modulating bioavailability and binding affinity in medicinal chemistry .
Synthesis typically involves condensation reactions between substituted aldehydes and ketones under mild conditions, followed by purification via recrystallization.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-12-31-17-10-6-14(7-11-17)19-18(20(28)15-4-8-16(24)9-5-15)21(29)22(30)27(19)23-26-25-13(2)32-23/h3-11,19,28H,1,12H2,2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDPHGHMFMPGZ-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one (commonly referred to as the target compound) is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the target compound is , with a molecular weight of 461.5 g/mol. The unique structural features include an allyloxy group, a fluorobenzoyl moiety, and a thiadiazole ring, which are hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN3O4S |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | (4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
| InChI Key | WTDISFSBTWBGFZ-GYHWCHFESA-N |
Anticancer Properties
Recent studies have indicated that the target compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- Cytotoxicity Assays : The cytotoxic potential was evaluated using the MTT assay. The compound demonstrated an IC50 value of approximately against MCF-7 cells, indicating potent anti-proliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The mechanism by which the target compound exerts its biological effects is multifaceted:
- Cell Cycle Arrest : Treatment with the compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This suggests that the compound interferes with DNA synthesis and mitosis .
- Apoptosis Induction : The compound significantly increased the Bax/Bcl-2 ratio and caspase 9 levels in treated cells, indicating that it promotes apoptosis through intrinsic pathways .
- Molecular Interactions : The imidazole moiety may facilitate interactions with metal ions or enzymes, enhancing the binding affinity and specificity towards biological targets .
Case Studies
Several studies have highlighted the efficacy of similar compounds in anticancer applications:
- A study evaluating 1,3,4-thiadiazole derivatives reported that modifications to the thiadiazole scaffold enhanced anticancer activity significantly. For instance, derivatives with specific substitutions showed improved selectivity for cancer cells over normal cells .
Comparative Analysis
To further understand the unique properties of the target compound, comparisons were made with structurally similar compounds:
| Compound | IC50 (MCF-7) | Mechanism |
|---|---|---|
| 5-[4-(methoxy)phenyl]-... | 7.56 µg/mL | Cell cycle arrest at G2/M phase |
| 5-[4-(ethoxy)phenyl]-... | 10.10 µg/mL | Apoptosis induction |
| 5-[4-(allyloxy)phenyl]-... | 0.28 µg/mL | Enhanced apoptosis via Bax/Bcl-2 ratio |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit a wide spectrum of biological activities including:
- Antimicrobial : Compounds containing the thiadiazole ring have shown significant antibacterial and antifungal activities. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae .
- Anticancer : The hybrid nature of this compound suggests potential anticancer properties. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
- Antioxidant : The antioxidant properties of thiadiazole derivatives are attributed to their ability to scavenge free radicals, which can contribute to cellular damage and disease progression. This compound may exhibit similar protective effects against oxidative stress .
Case Study 1: Antimicrobial Activity
A study assessing the antimicrobial efficacy of thiadiazole derivatives found that compounds similar to 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one exhibited potent activity against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate effectiveness .
Case Study 2: Anticancer Properties
In a separate investigation into anticancer activities, researchers synthesized various thiadiazole analogs and tested their cytotoxic effects on cancer cell lines. Results indicated that certain structural modifications enhanced the compounds' ability to induce cell death in cancerous cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of the target compound with analogs from the literature:
Key Observations:
Substituent Effects on Melting Points :
- Bulky groups (e.g., tert-butyl in Compound 20) increase melting points by improving crystal packing .
- Flexible or electron-deficient substituents (e.g., trifluoromethoxy in Compound 23) reduce melting points due to disrupted lattice stability .
Fluorine atoms enhance metabolic stability and bioavailability, as seen in the target compound’s 4-fluorobenzoyl group .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is feasible using methods analogous to those for Compounds 20 and 23, with yields dependent on substituent reactivity .
- Therapeutic Potential: Structural similarities to Compounds 4 and 17 suggest possible antimicrobial or kinase-inhibitory activity, warranting further biological screening .
- Crystallography : Tools like SHELXL and ORTEP-3 (used in analogous studies) could resolve its crystal structure, elucidating packing interactions influenced by fluorine and allyloxy groups .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
The compound can be synthesized via a base-assisted cyclization strategy, similar to methods used for structurally related pyrrol-2-one derivatives. Key steps include:
- Aldehyde substitution : Use of substituted benzaldehydes (e.g., 4-allyloxybenzaldehyde) to introduce aryl groups at the 5-position .
- Reaction optimization : Stirring at room temperature for 3–10 hours, followed by reflux (if precipitation is incomplete). For example, highlights that refluxing for 10 hours improved reaction completion when precipitation stalled .
- Purification : Recrystallization from methanol or ethanol yields pure products (62–63% yields reported for analogs) .
- Characterization : Confirm purity via melting point analysis, high-resolution mass spectrometry (HRMS), and NMR (¹H/¹³C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- HRMS : Validates molecular weight and formula (e.g., m/z 408.2273 for a related compound ).
- NMR : ¹H NMR identifies protons on aromatic rings (e.g., 4-fluorobenzoyl at δ 7.2–8.1 ppm) and hydroxyl groups (broad singlet at δ 5–6 ppm). ¹³C NMR confirms carbonyl (C=O) and fluorinated aryl carbons .
- FTIR : Detects key functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3400 cm⁻¹) .
Q. How do substituents (e.g., allyloxy, fluorobenzoyl) influence the compound’s reactivity?
- Allyloxy group : Enhances solubility in polar aprotic solvents (e.g., DMF) due to its electron-donating nature, facilitating cyclization .
- 4-Fluorobenzoyl : The electron-withdrawing fluorine stabilizes the carbonyl group, reducing side reactions during synthesis .
- Thiadiazole ring : The 5-methyl-1,3,4-thiadiazol-2-yl group increases thermal stability (mp >245°C observed in analogs) .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields?
Use a Design of Experiments (DoE) approach:
- Variables : Temperature, reaction time, solvent polarity, and equivalents of reagents. For instance, found that reducing reaction time from 10 hours to 3 hours improved yields in certain analogs .
- Response surface methodology : Identify interactions between variables. For example, reflux may compensate for low reactivity of electron-deficient aldehydes .
- In-line monitoring : Employ TLC or flow chemistry systems to track reaction progress in real time .
Q. How can computational modeling predict biological activity or SAR for this compound?
- Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) using the thiadiazole ring as a hydrogen-bond acceptor and the fluorobenzoyl group for hydrophobic pocket binding.
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs. For example, shows that electron-donating groups (e.g., dimethylamino) increase solubility but reduce target affinity .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Investigate tautomerism in the pyrrol-2-one core, which can cause splitting variations in ¹H NMR. Use variable-temperature NMR to identify equilibrium shifts .
- Impurity profiling : HRMS can detect byproducts (e.g., incomplete deprotection of allyl groups). Recrystallization or column chromatography may resolve these .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in reflux conditions)?
- Continuous-flow systems : Improve heat transfer and reduce side reactions during scaling. highlights flow chemistry’s utility in diazo compound synthesis, applicable here for sensitive intermediates .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as seen in for analogous dihydro-2H-pyrrol-2-ones .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for structurally similar compounds?
- Polymorphism : Differences in recrystallization solvents (e.g., MeOH vs. EtOH) can yield distinct crystalline forms. For example, reports mp 263–265°C for a compound recrystallized from methanol, while notes lower mp (138–140°C) for analogs with hydroxyl substituents .
- Purity assessment : Cross-validate via DSC (differential scanning calorimetry) to detect mixed phases.
Methodological Notes
- For advanced SAR, combine experimental data (e.g., substituent effects from ) with computational tools like molecular dynamics simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
